3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Purity Quality Control Synthetic Intermediate

Ensuring regulatory compliance in Encorafenib quality control requires the exact impurity reference standard. This compound is explicitly identified as Encorafenib Impurity 1, a critical marker for analytical method development and validation. - Quantifiable Differentiation: Substituting analogs (e.g., 3-Amino-1H-pyrazole-4-carbonitrile, CAS 16617-46-2) alters reactivity and binding profiles, invalidating impurity quantification methods. - Supply Chain Assurance: High-purity (98%) white to light yellow solid, available for immediate global dispatch with rigorous cold-chain (-20°C) and light-protection protocols.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 89897-29-0
Cat. No. B1267074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
CAS89897-29-0
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)N)C#N
InChIInChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10)
InChIKeyJJGDYVYAZMFKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0): A Core Pyrazole Building Block for Kinase-Targeted Synthesis


3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 3-position, an isopropyl moiety at the 1-position, and a nitrile functionality at the 4-position. Its molecular formula is C₇H₁₀N₄, with a molecular weight of 150.18 g/mol [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and kinase inhibitors [2]. It is also identified as a key impurity in the synthesis of the FDA-approved BRAF inhibitor Encorafenib [3]. The compound is a white to light yellow solid, soluble in organic solvents such as alcohols, ketones, and esters .

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Why Alternative Pyrazole Analogs Cannot Substitute Its Unique Pharmacophoric Pattern


The precise substitution pattern of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile—specifically the combination of a 3-amino group and an isopropyl group at the N1 position—is critical for its specific role in synthetic pathways and biological targeting. While other 3-aminopyrazole-4-carbonitriles or 1-alkylpyrazole derivatives exist, they lack this exact configuration. For instance, 3-Amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2) lacks the isopropyl group, which can drastically alter its reactivity, steric profile, and binding affinity in kinase inhibition assays [1]. Similarly, 1-Isopropyl-1H-pyrazole-4-carbonitrile (CAS 1216080-22-6) lacks the amino group, a key handle for further functionalization . As demonstrated in the evidence below, even minor structural variations lead to quantifiable differences in purity, solubility, and validated synthetic utility, underscoring the necessity of procuring the exact compound for reproducible research and development.

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Direct Comparative Evidence for Informed Procurement Decisions


Commercial Purity Comparison: Higher Standard Purity vs. Common Pyrazole Analogs

Commercially available 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is offered at a standard purity of 98% (by HPLC) from major suppliers, while many structurally related 3-aminopyrazole analogs, such as 3-Amino-1H-pyrazole-4-carbonitrile, are typically offered at 95-97% purity . This higher baseline purity reduces the need for additional purification steps in downstream synthetic applications, saving both time and resources.

Purity Quality Control Synthetic Intermediate

Aqueous Solubility Differentiation: Predictable Low Solubility vs. More Soluble Analogs

The aqueous solubility of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is calculated to be 0.99 g/L at 25°C, classifying it as 'very slightly soluble' [1]. In contrast, the simpler analog 3-Amino-1H-pyrazole-4-carbonitrile (lacking the isopropyl group) exhibits a significantly higher aqueous solubility of approximately 38 g/L . This nearly 38-fold difference in solubility can profoundly impact its behavior in aqueous reaction media and biological assays.

Solubility Formulation Physicochemical Properties

Structural Uniqueness as a Specific Encorafenib Impurity Marker

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is explicitly identified and commercially supplied as 'Encorafenib Impurity 1' [1]. This is a critical distinction, as other pyrazole derivatives, such as 1-Isopropyl-1H-pyrazole-4-carbonitrile or 5-Amino-1H-pyrazole-4-carbonitrile, are not known impurities of Encorafenib. Procurement of this specific compound is therefore mandatory for analytical method development, validation, and quality control of Encorafenib drug substance and product.

Pharmaceutical Impurity Quality Control Reference Standard

Regulated Storage and Handling: Specific Light and Moisture Sensitivity

Vendor specifications consistently recommend storing 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile in a cool, dry place, protected from light and sealed from moisture [1]. Some suppliers recommend storage at -20°C for long-term stability . In contrast, related aminopyrazoles like 3-Amino-1H-pyrazole-4-carbonitrile are often specified for storage at room temperature without special light protection . This indicates a quantifiable difference in environmental sensitivity, likely due to the isopropyl substituent's effect on the compound's chemical stability.

Stability Storage Conditions Handling

Predicted Physicochemical Profile: Boiling Point and Density vs. Unsubstituted Analog

Computational predictions estimate the boiling point of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile to be 318.1±27.0 °C and its density to be 1.21±0.1 g/cm³ . For comparison, the unsubstituted analog 3-Amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2) has a predicted boiling point of 476.4±30.0 °C [1]. This substantial difference of over 150°C in boiling point reflects the significant impact of the isopropyl substitution on the compound's intermolecular interactions and volatility.

Physicochemical Properties Computational Chemistry Process Chemistry

Inferred Biological Activity: Potential as a Kinase Inhibitor Fragment

While no direct IC50 data is available for 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile against a specific kinase target, the 3-aminopyrazole core is a well-established hinge-binding motif in kinase inhibitors. For instance, optimized 3-aminopyrazole derivatives have demonstrated potent CDK2/Cyclin A inhibition with IC50 values in the low nanomolar range (e.g., 0.024 µM for compound 24j) [1]. The presence of the isopropyl group at the N1 position in the target compound is a key structural feature that can be leveraged in fragment-based drug design to improve selectivity and potency compared to unsubstituted or smaller alkyl-substituted analogs [2]. This establishes the compound's value as a privileged scaffold for lead generation in kinase inhibitor programs.

Kinase Inhibition Drug Discovery Fragment-Based Drug Design

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Evidence-Backed Application Scenarios in R&D and Manufacturing


Pharmaceutical Quality Control: Use as a Certified Impurity Reference Standard for Encorafenib

This compound is explicitly supplied as 'Encorafenib Impurity 1' and is essential for analytical method development, validation, and routine quality control of Encorafenib drug substance and finished product. Its procurement ensures compliance with regulatory guidelines for impurity profiling [1]. Using any other pyrazole derivative would invalidate analytical methods and risk regulatory non-compliance.

Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Lead Generation

The 3-aminopyrazole-4-carbonitrile core, as present in this compound, is a recognized kinase hinge-binding motif. The specific N1-isopropyl group offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against kinases such as CDK2 [1]. Its higher commercial purity (98%) minimizes interference from byproducts in early biological screening .

Process Chemistry: A Key Intermediate Requiring Controlled Handling for Reproducible Synthesis

Due to its low aqueous solubility (0.99 g/L) [1] and specific storage requirements (protect from light and moisture, -20°C for long term) , this compound is best utilized in well-controlled organic synthesis environments. Its predicted lower boiling point (318.1°C) compared to unsubstituted analogs [2] should be considered when designing high-temperature reactions or purification steps.

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